Cas no 1601871-72-0 (1-{(3-bromo-1,4-dichlorobutan-2-yl)oxymethyl}-4-chlorobenzene)

1-{(3-Bromo-1,4-dichlorobutan-2-yl)oxymethyl}-4-chlorobenzene is a halogenated organic compound featuring a bromo- and dichloro-substituted butane moiety linked via an ether bridge to a chlorobenzene ring. This structure imparts reactivity suitable for applications in synthetic organic chemistry, particularly as an intermediate in the preparation of more complex molecules. The presence of multiple halogen atoms enhances its utility in cross-coupling reactions, nucleophilic substitutions, and as a building block for pharmaceuticals or agrochemicals. Its well-defined stereochemistry and functional group compatibility make it valuable for selective transformations. The compound is typically handled under controlled conditions due to its reactivity and should be stored in a cool, dry environment to maintain stability.
1-{(3-bromo-1,4-dichlorobutan-2-yl)oxymethyl}-4-chlorobenzene structure
1601871-72-0 structure
Product name:1-{(3-bromo-1,4-dichlorobutan-2-yl)oxymethyl}-4-chlorobenzene
CAS No:1601871-72-0
MF:C11H12BrCl3O
MW:346.475379943848
CID:6262522
PubChem ID:114774487

1-{(3-bromo-1,4-dichlorobutan-2-yl)oxymethyl}-4-chlorobenzene Chemical and Physical Properties

Names and Identifiers

    • 1-{(3-bromo-1,4-dichlorobutan-2-yl)oxymethyl}-4-chlorobenzene
    • EN300-1134726
    • 1601871-72-0
    • 1-{[(3-bromo-1,4-dichlorobutan-2-yl)oxy]methyl}-4-chlorobenzene
    • Inchi: 1S/C11H12BrCl3O/c12-10(5-13)11(6-14)16-7-8-1-3-9(15)4-2-8/h1-4,10-11H,5-7H2
    • InChI Key: GVEHZPZUEABCPC-UHFFFAOYSA-N
    • SMILES: BrC(CCl)C(CCl)OCC1C=CC(=CC=1)Cl

Computed Properties

  • Exact Mass: 343.91371g/mol
  • Monoisotopic Mass: 343.91371g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 6
  • Complexity: 186
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.3
  • Topological Polar Surface Area: 9.2Ų

1-{(3-bromo-1,4-dichlorobutan-2-yl)oxymethyl}-4-chlorobenzene Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1134726-10g
1-{[(3-bromo-1,4-dichlorobutan-2-yl)oxy]methyl}-4-chlorobenzene
1601871-72-0 95%
10g
$4545.0 2023-10-26
Enamine
EN300-1134726-0.25g
1-{[(3-bromo-1,4-dichlorobutan-2-yl)oxy]methyl}-4-chlorobenzene
1601871-72-0 95%
0.25g
$972.0 2023-10-26
Enamine
EN300-1134726-0.05g
1-{[(3-bromo-1,4-dichlorobutan-2-yl)oxy]methyl}-4-chlorobenzene
1601871-72-0 95%
0.05g
$888.0 2023-10-26
Enamine
EN300-1134726-1g
1-{[(3-bromo-1,4-dichlorobutan-2-yl)oxy]methyl}-4-chlorobenzene
1601871-72-0 95%
1g
$1057.0 2023-10-26
Enamine
EN300-1134726-5g
1-{[(3-bromo-1,4-dichlorobutan-2-yl)oxy]methyl}-4-chlorobenzene
1601871-72-0 95%
5g
$3065.0 2023-10-26
Enamine
EN300-1134726-2.5g
1-{[(3-bromo-1,4-dichlorobutan-2-yl)oxy]methyl}-4-chlorobenzene
1601871-72-0 95%
2.5g
$2071.0 2023-10-26
Enamine
EN300-1134726-1.0g
1-{[(3-bromo-1,4-dichlorobutan-2-yl)oxy]methyl}-4-chlorobenzene
1601871-72-0
1g
$1029.0 2023-06-09
Enamine
EN300-1134726-0.5g
1-{[(3-bromo-1,4-dichlorobutan-2-yl)oxy]methyl}-4-chlorobenzene
1601871-72-0 95%
0.5g
$1014.0 2023-10-26
Enamine
EN300-1134726-5.0g
1-{[(3-bromo-1,4-dichlorobutan-2-yl)oxy]methyl}-4-chlorobenzene
1601871-72-0
5g
$2981.0 2023-06-09
Enamine
EN300-1134726-10.0g
1-{[(3-bromo-1,4-dichlorobutan-2-yl)oxy]methyl}-4-chlorobenzene
1601871-72-0
10g
$4421.0 2023-06-09

Additional information on 1-{(3-bromo-1,4-dichlorobutan-2-yl)oxymethyl}-4-chlorobenzene

Introduction to 1-{(3-bromo-1,4-dichlorobutan-2-yl)oxymethyl}-4-chlorobenzene (CAS No. 1601871-72-0)

1-{(3-bromo-1,4-dichlorobutan-2-yl)oxymethyl}-4-chlorobenzene, with the CAS number 1601871-72-0, is a synthetic organic compound that has garnered significant attention in recent years due to its unique chemical structure and potential applications in various fields, including pharmaceuticals and materials science. This compound is characterized by its complex molecular framework, which includes a brominated and dichlorinated butyl chain attached to a chlorinated benzene ring through an ether linkage. The presence of multiple halogen substituents imparts specific chemical and physical properties that make it a valuable intermediate in the synthesis of more complex molecules.

The synthesis of 1-{(3-bromo-1,4-dichlorobutan-2-yl)oxymethyl}-4-chlorobenzene typically involves multi-step reactions, starting from readily available starting materials. One common approach involves the bromination and chlorination of a butyl alcohol derivative, followed by the formation of the ether linkage with 4-chlorophenol. The reaction conditions, such as temperature, solvent, and catalyst choice, are crucial for achieving high yields and purity of the final product. Recent advancements in green chemistry have also led to the development of more environmentally friendly synthetic routes that minimize waste and energy consumption.

In terms of its physical properties, 1-{(3-bromo-1,4-dichlorobutan-2-yl)oxymethyl}-4-chlorobenzene is a solid at room temperature with a melting point typically ranging from 50°C to 70°C. It is insoluble in water but exhibits good solubility in organic solvents such as dichloromethane, acetone, and ethanol. These solubility characteristics make it suitable for use in various chemical processes and formulations. The compound's stability under different conditions has been extensively studied, and it has been found to be stable under normal laboratory conditions but may degrade when exposed to strong acids or bases.

The chemical reactivity of 1-{(3-bromo-1,4-dichlorobutan-2-yl)oxymethyl}-4-chlorobenzene is influenced by its multiple functional groups. The bromine atom can serve as a leaving group in nucleophilic substitution reactions, making it useful for the synthesis of other brominated compounds. The chlorinated groups can also participate in various reactions, including substitution and elimination processes. Additionally, the ether linkage provides a site for further functionalization through cleavage or modification reactions.

In the pharmaceutical industry, 1-{(3-bromo-1,4-dichlorobutan-2-yl)oxymethyl}-4-chlorobenzene has shown promise as an intermediate in the synthesis of novel drugs. Its unique structure allows for the introduction of diverse functional groups that can modulate biological activity. For example, recent studies have explored its use in the development of antiviral agents and anticancer drugs. The compound's ability to undergo selective transformations makes it a versatile building block for drug discovery programs.

Beyond pharmaceutical applications, 1-{(3-bromo-1,4-dichlorobutan-2-yl)oxymethyl}-4-chlorobenzene has potential uses in materials science. Its halogenated structure can be exploited to create polymers with enhanced thermal stability and mechanical properties. Research in this area has focused on developing new polymerization methods that can incorporate this compound into polymer chains while maintaining its beneficial characteristics.

The safety profile of 1-{(3-bromo-1,4-dichlorobutan-2-yl)oxymethyl}-4-chlorobenzene has been evaluated through various toxicological studies. While it is generally considered safe for handling under proper laboratory conditions, precautions should be taken to avoid prolonged exposure or inhalation of its vapors. Safety data sheets (SDS) provide detailed information on handling and storage procedures to ensure user safety.

In conclusion, 1-{(3-bromo-1,4-dichlorobutan-2-yl)oxymethyl}-4-chlorobenzene (CAS No. 1601871-72-0) is a multifaceted compound with a wide range of potential applications in pharmaceuticals and materials science. Its unique chemical structure and reactivity make it an attractive intermediate for synthetic chemists working on the development of new drugs and advanced materials. Ongoing research continues to uncover new possibilities for this compound, highlighting its importance in modern chemistry.

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